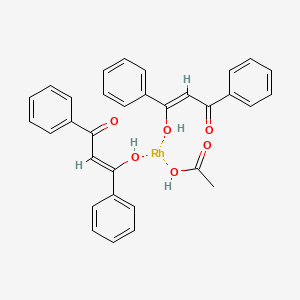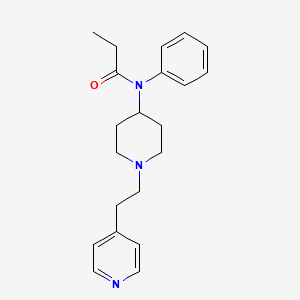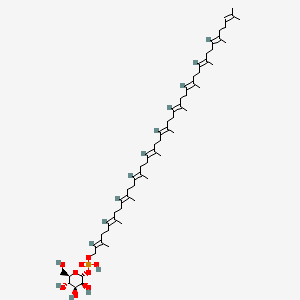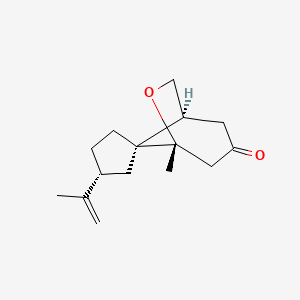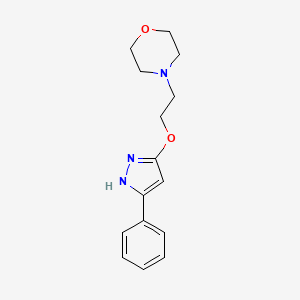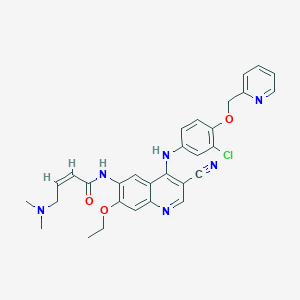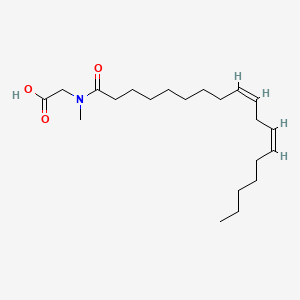
Linoleoyl sarcosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linoleoyl sarcosine is a compound with the molecular formula C21H37NO3. It is an N-acylamino acid derivative, specifically an N-methyl-N-(9Z,12Z)-9,12-octadecadienoyl glycine. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts, making it useful in various applications such as emulsifiers and surfactants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linoleoyl sarcosine can be synthesized through several methods. One common method involves the reaction of linoleic acid with N-methylglycine (sarcosine) in the presence of a catalyst. The reaction typically occurs at elevated temperatures (around 170°C) for several hours, resulting in the formation of this compound with the elimination of water .
Another method involves the use of methyl linoleate and sodium N-methylglycinate. This reaction can be conducted at a lower temperature (around 120°C) and shorter reaction times (approximately 3.5 hours). The addition of sodium methoxide in methanol as a catalyst enhances the reaction efficiency, yielding this compound in high purity .
Industrial Production Methods
Industrial production of this compound often employs the Schotten-Baumann reaction, where linoleoyl chloride (derived from linoleic acid and phosphorus trichloride) is added to an aqueous solution of N-methylglycine at a controlled pH of 10. This method, however, is less favored due to the high cost of carboxylic acid chlorides and the need for proper disposal of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
Linoleoyl sarcosine undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleoyl group can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: N-substituted derivatives of this compound.
Applications De Recherche Scientifique
Linoleoyl sarcosine has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various formulations.
Biology: Studied for its role in cell membrane dynamics and interactions.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in personal care products, such as skin cleansers, due to its mild surfactant properties.
Mécanisme D'action
Linoleoyl sarcosine exerts its effects primarily through its amphiphilic nature. The hydrophilic sarcosine head group interacts with water, while the lipophilic linoleoyl tail interacts with lipids. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleoyl sarcosine: Similar structure but with a monounsaturated oleoyl group instead of the polyunsaturated linoleoyl group.
Stearoyl sarcosine: Contains a saturated stearoyl group.
Palmitoyl sarcosine: Contains a saturated palmitoyl group.
Uniqueness
Linoleoyl sarcosine is unique due to its polyunsaturated linoleoyl group, which imparts distinct chemical and physical properties. The presence of multiple double bonds enhances its reactivity and ability to interact with other molecules, making it more versatile in various applications compared to its saturated or monounsaturated counterparts .
Propriétés
Numéro CAS |
26408-39-9 |
|---|---|
Formule moléculaire |
C21H37NO3 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
2-[methyl-[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C21H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h7-8,10-11H,3-6,9,12-19H2,1-2H3,(H,24,25)/b8-7-,11-10- |
Clé InChI |
JWHARDIWYCXHAN-NQLNTKRDSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)CC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)N(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



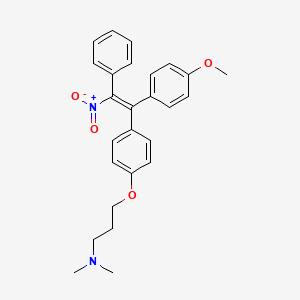
![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)


